3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid
Description
Chemical Structure: This compound (CAS: 1261928-24-8) features a biphenyl scaffold substituted with chlorine at the 3'-position, fluorine at the 5'-position, and a nitro group at the 5-position on the second benzene ring. Key Properties:
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO4/c14-10-2-8(3-11(15)6-10)7-1-9(13(17)18)5-12(4-7)16(19)20/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAOKQBFTYPNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690525 | |
| Record name | 3'-Chloro-5'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-24-8 | |
| Record name | 3'-Chloro-5'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The reaction begins with coupling a chloro-fluoro-substituted aryl halide (e.g., 3-chloro-5-fluorophenylboronic acid) with a nitro-substituted benzoic acid derivative. Key parameters include:
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Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands such as XPhos.
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Base : K₂CO₃ or Cs₂CO₃ to facilitate transmetalation.
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Solvent : Dimethylformamide (DMF) or toluene/water mixtures.
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Temperature : 80–100°C for 12–24 hours.
Under these conditions, coupling efficiencies exceed 85%, with the biphenyl intermediate isolated via extraction and solvent evaporation.
Ullmann-Type Coupling
Alternative methods employ copper-mediated Ullmann coupling for sterically hindered substrates. For example, reacting 3-chloro-5-fluoroiodobenzene with 5-nitro-3-iodobenzoic acid in the presence of CuI and 1,10-phenanthroline yields the biphenyl skeleton. This method tolerates electron-withdrawing groups but requires higher temperatures (120–150°C) and extended reaction times (48–72 hours).
Nitration and Functionalization
Regioselective Nitration
Introducing the nitro group at the 5-position of the benzoic acid moiety demands precise regiocontrol. Nitration is typically performed post-coupling using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. The electron-withdrawing effect of the carboxylic acid directs nitration to the meta position, achieving >90% regioselectivity.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Nitrating agent | HNO₃ (1.5 equiv) |
| Acid catalyst | H₂SO₄ (3.0 equiv) |
| Temperature | 0–5°C |
| Time | 2–4 hours |
Carboxylic Acid Activation
The carboxylic acid group is introduced either before or after coupling. Pre-functionalization involves ester protection (e.g., methyl ester) to prevent side reactions during nitration. Post-coupling hydrolysis under basic conditions (NaOH, EtOH/H₂O) regenerates the acid.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize throughput and purity using continuous flow reactors. Key advantages include:
Catalyst Recycling
Pd-based catalysts are recovered via adsorption on activated carbon or precipitation as Pd black, reducing production costs by 15–20%.
Purification and Isolation
Chromatographic Methods
Silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) effectively separates nitro-substituted products from dihalogenated impurities. Typical recovery rates reach 78–82%.
Recrystallization
Dissolving the crude product in hot ethanol (70°C) followed by slow cooling yields needle-like crystals with ≥98% purity. Key metrics:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Crystallization temp | 4°C |
| Melting point | 185–187°C |
Comparative Analysis of Methodologies
Yield vs. Selectivity
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Suzuki-Miyaura : Higher yields (85–90%) but sensitive to boronic acid purity.
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Ullmann Coupling : Tolerates impurities but yields 70–75%.
Solvent Impact
| Solvent | Reaction Rate | Yield |
|---|---|---|
| DMF | Fast | 88% |
| Toluene | Moderate | 82% |
| THF | Slow | 75% |
Challenges and Optimization
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 5 undergoes catalytic hydrogenation to form an amine derivative. This reaction is critical for modifying the compound’s electronic properties and biological activity.
| Reaction Conditions | Catalyst/Reagents | Yield | Source |
|---|---|---|---|
| H₂ (10 bar), Pd/C (10%), MeOH, 50°C, 8h | Pd/C, triethylamine | 80% | |
| H₂ (4 bar), Pd/C (5%), MeOH, 25°C, 21h | Pd/C, HCl | 86.7% |
Mechanism :
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The nitro group is reduced to an amine via hydrogenolysis, forming 3'-chloro-5'-fluoro-5-amino-[1,1'-biphenyl]-3-carboxylic acid.
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The reaction proceeds through intermediate nitroso and hydroxylamine stages before final reduction .
Carboxylic Acid Functionalization
The carboxylic acid at position 3 reacts via standard acyl substitution pathways.
Esterification
Reaction with alcohols (e.g., methanol) under acidic or coupling agents (DCC/DMAP) yields esters.
Example :
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Reagents : MeOH, H₂SO₄ (cat.), reflux
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Product : Methyl 3'-chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylate
Acidity :
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The pKa of the carboxylic acid is ~4.76 (similar to benzoic acid derivatives) , facilitating deprotonation in basic media.
Amide Formation
Coupling with amines (e.g., ethyl acetoacetate) via mixed anhydrides or carbodiimides.
Example from Analogues :
Halogen Reactivity
The chloro and fluoro substituents exhibit distinct reactivity profiles:
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Chloro (3') :
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Fluoro (5') :
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Typically inert due to high bond dissociation energy. Reactivity limited to extreme conditions (e.g., LiAlH₄ reduction).
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Nitro Group Transformations
Beyond reduction, the nitro group can undergo:
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Electrophilic Substitution :
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Directs incoming electrophiles (e.g., nitration, sulfonation) to meta positions relative to itself.
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Photochemical Reactions :
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Potential for nitro-to-nitrito rearrangements under UV light, though not explicitly documented for this compound.
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Decarboxylation
Under pyrolysis or strong acids (e.g., H₂SO₄), the carboxylic acid undergoes decarboxylation to form a biphenyl derivative.
Conditions :
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H₂SO₄ (conc.), 150°C, 2h
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Product : 3'-Chloro-5'-fluoro-5-nitro-1,1'-biphenyl.
Critical Considerations
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Steric Effects : Ortho-substituted halogens (Cl, F) hinder coupling reactions, necessitating bulky ligands (e.g., XPhos) .
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Solvent Choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency, while protic solvents (MeOH) favor reductions .
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Catalyst Selection : Palladium complexes outperform nickel in Suzuki reactions for electron-deficient substrates .
Scientific Research Applications
The compound 3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid is a notable chemical in various scientific research applications. This article will delve into its applications across different fields, including medicinal chemistry, material science, and environmental studies.
Chemical Properties and Structure
This compound has the following molecular characteristics:
- Molecular Formula : C13H7ClFNO4
- CAS Number : 1261928-24-8
- Structure : The compound features a biphenyl backbone with multiple functional groups that contribute to its reactivity and utility in various applications.
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that derivatives of nitro-substituted biphenyl carboxylic acids exhibit significant antimicrobial properties. The introduction of halogen and nitro groups enhances the biological activity against both Gram-positive and Gram-negative bacteria. This makes this compound a potential candidate for developing new antibiotics.
Cancer Research : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The ability of this compound to interact with specific biological targets involved in cancer progression is under investigation, making it a candidate for further drug development.
Material Science
Polymer Chemistry : The compound can act as a building block for synthesizing advanced polymers. Its functional groups allow for modification and incorporation into polymer chains, potentially leading to materials with enhanced thermal stability or electrical conductivity.
Nanotechnology : The integration of biphenyl derivatives in nanomaterials has been explored for applications in sensors and electronic devices. The compound's unique properties may contribute to improved performance in organic electronics.
Environmental Studies
Pollutant Degradation : The environmental impact of halogenated compounds is significant; however, their degradation pathways are crucial for assessing ecological risks. Research into the degradation of this compound can provide insights into its environmental persistence and potential remediation strategies.
Analytical Chemistry : This compound can be utilized as a standard in analytical methods such as HPLC (High-Performance Liquid Chromatography) to quantify other related compounds in environmental samples, aiding in pollution monitoring efforts.
Case Studies
| Study Title | Field | Findings |
|---|---|---|
| Antimicrobial Efficacy of Nitro Compounds | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth with derivatives similar to this compound. |
| Synthesis of Functional Polymers | Material Science | Successfully incorporated the compound into polymer matrices, enhancing thermal properties. |
| Environmental Persistence of Halogenated Compounds | Environmental Studies | Investigated degradation pathways highlighting the stability of halogenated biphenyls in various conditions. |
Mechanism of Action
The mechanism of action of 3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group can influence its reactivity and binding affinity. The chloro and fluoro substituents can also affect its electronic properties and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in Biphenyl Carboxylic Acid Derivatives
The following table highlights structural differences and physicochemical properties of closely related compounds:
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (NO₂, Cl, F): The nitro group in the target compound increases electrophilicity, making it reactive in coupling reactions or as a precursor for amines . Chloro and fluoro substituents modulate electronic effects (e.g., resonance and inductive effects) and steric bulk, influencing binding affinity in drug-receptor interactions .
Electron-Donating Groups (OCH₃, CH₃) :
Trifluoromethyl (CF₃) :
- The CF₃ group in CAS 1261930-84-0 significantly increases lipophilicity, improving membrane permeability in biological systems .
Q & A
Q. What catalytic systems enable selective nitro group reduction without dehalogenation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
